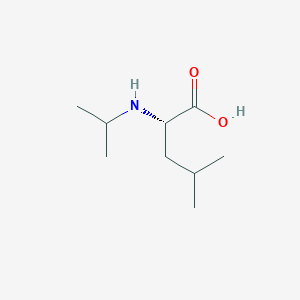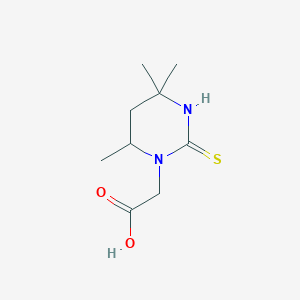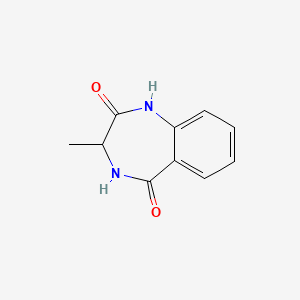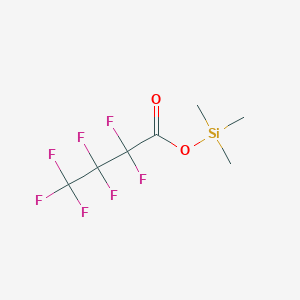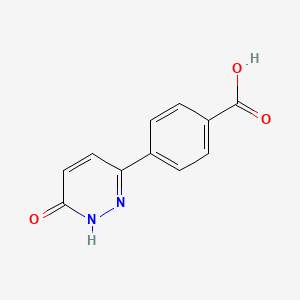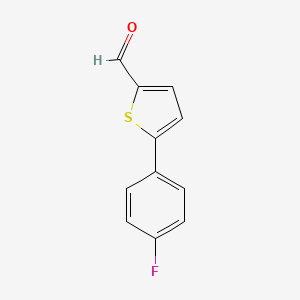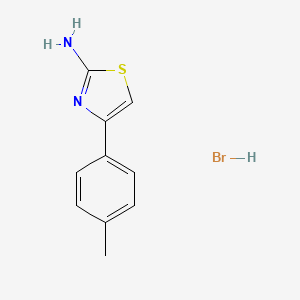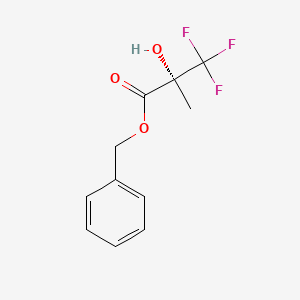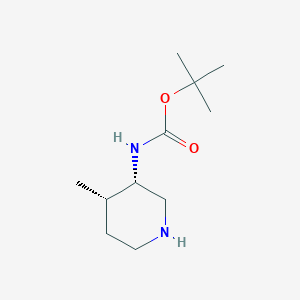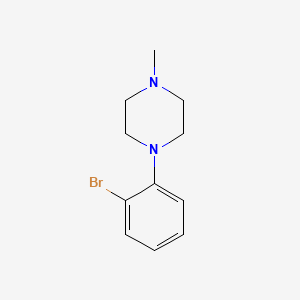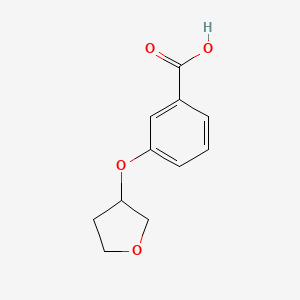
Di-tert-butyl(isopropyl)phosphine
Overview
Description
Di-tert-butyl(isopropyl)phosphine is a type of phosphine ligand . It is used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .
Synthesis Analysis
The synthesis of Di-tert-butyl(isopropyl)phosphine involves the reaction of the phosphine with hydrochloric acid and toluene. The mixture is stirred, and the aqueous layer and the toluene layer are separated off. The toluene layer is then determined by gas chromatography, yielding di-t-butylphosphine in 25% yield .Molecular Structure Analysis
The molecular formula of Di-tert-butyl(isopropyl)phosphine is C11H25P . It has an average mass of 188.290 Da and a mono-isotopic mass of 188.169388 Da .Chemical Reactions Analysis
Tertiary phosphines, including Di-tert-butyl(isopropyl)phosphine, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions . They are used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .Physical And Chemical Properties Analysis
Di-tert-butyl(isopropyl)phosphine has a boiling point of 213.8±9.0 °C at 760 mmHg and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.2±3.0 kJ/mol and a flash point of 84.4±25.0 °C .Scientific Research Applications
Organometallic Synthetic and Catalytic Applications
Di-tert-butylphosphine is a bulky secondary phosphine ligand diluted in toluene, which is used in many organometallic synthetic and catalytic applications . This compound plays a crucial role in the synthesis of various organometallic compounds.
Ligand Synthesis
Di-tert-butylphosphine can be used in the synthesis of a variety of ligands, such as Q-Phos . These ligands are used for C-N, C-O, and C-C bond-forming cross-coupling reactions .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is associated with palladium (II) acetate and used in Suzuki-Miyaura cross-couplings of arylboronic acids with aryl bromides and chlorides . It serves as a ligand and is used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations .
Buchwald-Hartwig Cross Coupling Reaction
Di-tert-butylphosphine is used as a ligand in Buchwald-Hartwig Cross Coupling Reaction . This reaction is used for the formation of carbon-nitrogen bonds.
Heck Reaction
In the Heck Reaction, di-tert-butylphosphine is used as a ligand . The Heck reaction is a type of chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.
Suzuki-Miyaura Coupling
Di-tert-butylphosphine is used as a ligand in the Suzuki-Miyaura Coupling . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds.
Transition Metal-Catalyzed Reactions
Di-tert-butylphosphine plays a key role in stabilizing and activating the central metal atom and is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .
Mechanism of Action
Target of Action
Di-tert-butyl(isopropyl)phosphine, also known as DI-T-BUTYL(I-PROPYL)PHOSPHINE, is a type of phosphine ligand . Phosphine ligands are molecules that can bind to a central metal atom to form a coordination complex . They play a key role in stabilizing and activating the central metal atom .
Mode of Action
The compound interacts with its targets, primarily metal atoms, through the phosphorus atom . It forms a coordination complex with the metal atom, which can then participate in various chemical reactions . The bulky nature of the di-tert-butyl(isopropyl)phosphine molecule can influence the steric environment around the metal atom, affecting the reactivity of the complex .
Biochemical Pathways
Di-tert-butyl(isopropyl)phosphine is used in cross-coupling reactions . These reactions are a type of chemical reaction where two fragments are joined together with the aid of a metal catalyst . The compound can be used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .
Pharmacokinetics
As a phosphine ligand, its bioavailability and distribution within a system would largely depend on the properties of the coordination complex it forms .
Result of Action
The primary result of di-tert-butyl(isopropyl)phosphine’s action is the formation of new chemical bonds through cross-coupling reactions . This can lead to the synthesis of a variety of complex organic compounds .
Action Environment
The action of di-tert-butyl(isopropyl)phosphine can be influenced by various environmental factors. For instance, it is air-sensitive, indicating that it may react with oxygen or moisture in the air . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture .
Safety and Hazards
Future Directions
The use of tertiary phosphines, including Di-tert-butyl(isopropyl)phosphine, in radical generation and reactions is a relatively less explored area . Future research could focus on exploring these applications further, potentially leading to the development of novel catalytic activation modes and functional molecules for applications in various fields .
properties
IUPAC Name |
ditert-butyl(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25P/c1-9(2)12(10(3,4)5)11(6,7)8/h9H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTCJLPZCUKMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947895 | |
| Record name | Di-tert-butyl(propan-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl(isopropyl)phosphine | |
CAS RN |
25032-49-9 | |
| Record name | Di-tert-butyl(propan-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


